Technical Monograph: 3-Propylbenzenesulfonamide (CAS 196107-64-9)
Technical Monograph: 3-Propylbenzenesulfonamide (CAS 196107-64-9)
Structure-Activity Probe for Carbonic Anhydrase Isoform Selectivity [1][2][3][4]
Executive Summary
3-Propylbenzenesulfonamide (CAS 196107-64-9) is a meta-substituted aromatic sulfonamide primarily utilized as a fragment-based lead in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.[1][2][4] Unlike its para-substituted analogs (classic sulfanilamides), the meta-positioning of the propyl chain alters the vector of the hydrophobic interaction within the enzyme active site.[1] This structural nuance makes it a critical tool for probing the "hydrophobic wall" of human CA isoforms (hCA I, II, IX, and XII), offering a pathway to reduce off-target cytosolic inhibition while targeting membrane-bound, tumor-associated isoforms.
This guide synthesizes the physicochemical profile, regioselective synthesis, and mechanistic utility of 3-propylbenzenesulfonamide, designed for medicinal chemists and structural biologists.
Physicochemical Profile
The meta-propyl substitution imparts specific lipophilic characteristics that distinguish this compound from the more polar benzenesulfonamide core.[1]
Table 1: Chemical & Physical Properties
| Property | Value/Description | Context/Significance |
| CAS Number | 196107-64-9 | Unique Identifier |
| IUPAC Name | 3-Propylbenzenesulfonamide | Meta-substitution pattern |
| Molecular Formula | C₉H₁₃NO₂S | MW: 199.27 g/mol |
| Physical State | Solid (Crystalline) | Stable at room temperature |
| Melting Point | 56–57 °C [1] | Low MP suggests weak lattice energy; easy to solvate.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires organic co-solvent for bioassays. |
| pKa (Sulfonamide) | ~10.0 (Predicted) | Acts as a weak acid; deprotonates to coordinate Zn²⁺.[1] |
| LogP | ~1.8–2.1 (Predicted) | Propyl chain increases lipophilicity, aiding membrane permeability.[1] |
| H-Bond Donors | 1 (-NH₂) | Critical for Thr199 interaction in CA active site.[1] |
Synthesis Strategy: The Regioselective Approach
Expert Insight: Direct chlorosulfonation of propylbenzene is not recommended for isolating the meta-isomer.[1] The propyl group is an ortho/para director, leading to a complex mixture where the meta-isomer is a minor impurity (<1%).
The "Scientist's Choice" Protocol: To ensure high isomeric purity, the Sandmeyer Reaction starting from 3-propylaniline is the gold standard. This pathway guarantees the sulfonamide group is installed exactly at the meta position.
Protocol: Sandmeyer Conversion of 3-Propylaniline
Precursors: 3-Propylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).
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Diazotization:
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Dissolve 3-propylaniline (1 eq) in 6M HCl at 0°C.
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Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.
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Checkpoint: The solution must remain clear. Turbidity indicates instability of the diazonium salt.
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Sulfonylation (The Meerwein Modification):
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Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (catalytic, 0.2 eq).
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Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture.
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Observation: Vigorous evolution of N₂ gas indicates the displacement of the diazo group by the sulfonyl chloride radical.
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Isolate 3-propylbenzenesulfonyl chloride via extraction (DCM).[1]
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Amidation:
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Treat the sulfonyl chloride intermediate with aqueous ammonia (NH₄OH) or anhydrous ammonia in THF.
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Purification: Recrystallize from Ethanol/Water to yield pure 3-propylbenzenesulfonamide .[1]
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Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway via the Sandmeyer reaction, avoiding ortho/para contamination.
Mechanistic Pharmacology: Carbonic Anhydrase Inhibition
The primary utility of 3-propylbenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrases (CAs).[1] The sulfonamide moiety acts as a Zinc Binding Group (ZBG) , while the propyl tail probes the active site architecture.
Mechanism of Action[1]
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Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anion form, -SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the bottom of the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
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Hydrogen Bonding: The sulfonamide oxygen and hydrogen atoms form a hydrogen bond network with the backbone of Thr199 and Glu106 , anchoring the inhibitor.
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Hydrophobic Interaction (The "Tail" Effect):
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The CA active site is a conical cavity with a hydrophilic half and a hydrophobic half.
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The 3-propyl group is positioned to interact with the hydrophobic wall (residues Val121, Leu198, Phe131).
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Selectivity Driver: The meta-orientation directs the tail differently than the para-orientation.[1] This vector is often more favorable for the narrower pockets of tumor-associated isoforms (hCA IX/XII) compared to the ubiquitous cytosolic isoforms (hCA I/II).[1]
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Visualization: Pharmacophore Interaction
Figure 2: Molecular interaction diagram showing the Zinc coordination and the hydrophobic probing of the 3-propyl tail.[1]
Safety & Handling Protocols
While specific toxicological data for CAS 196107-64-9 is limited, it should be handled with the universal precautions applicable to benzenesulfonamides.[1]
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Hazard Classification:
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Skin/Eye Irritant: Sulfonamides are known sensitizers.
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Respiratory Irritant: Avoid inhalation of dust.
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Personal Protective Equipment (PPE):
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Nitrile gloves (0.11 mm thickness minimum).
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Safety goggles with side shields.
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Fume hood for all synthesis steps (especially involving SO₂ and ammonia).
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Storage:
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Store in a cool, dry place (2–8°C recommended for long-term library storage).[1]
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Keep away from strong oxidizing agents and strong bases.
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References
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Sigma-Aldrich. (n.d.).[1] 3-Propylbenzenesulfonamide Product Sheet. Retrieved from [1]
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
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Justia Patents. (2025). WDR5-MYC Inhibitors and Methods of Use. Patent Application mentioning 3-propylbenzenesulfonamide synthesis.[1][3] Retrieved from
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PubChem. (n.d.). Compound Summary for 3-Propylbenzenesulfonamide. Retrieved from
